molecular formula C8H7FO3 B042768 Methyl 2-fluoro-4-hydroxybenzoate CAS No. 197507-22-5

Methyl 2-fluoro-4-hydroxybenzoate

Cat. No. B042768
M. Wt: 170.14 g/mol
InChI Key: WYSPMXSNCAFCFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-fluoro-4-hydroxybenzoate involves a series of chemical reactions starting from basic aromatic compounds. For example, one synthesis route involves the bromination and hydrolysis of 4-bromo-2-fluorotoluene to give 4-bromo-2-fluorobenzaldehyde, which is then subjected to cyanidation, methoxylation, hydrolysis, and esterification. This process results in a high purity product, indicating the efficiency and precision required in synthesizing such compounds (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of methyl 2-fluoro-4-hydroxybenzoate has been analyzed through various techniques, including single crystal X-ray diffraction. This method allows for the determination of the precise arrangement of atoms within the molecule and their interactions. Studies such as the one conducted by Abeer A. Sharfalddin et al. (2020) have used Hirshfeld surface analysis and computational calculations to understand the intermolecular interactions and crystal packing of methyl 4-hydroxybenzoate, a compound closely related to methyl 2-fluoro-4-hydroxybenzoate. These analyses provide insights into the stability and reactivity of the molecule based on its electronic structure (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Methyl 2-fluoro-4-hydroxybenzoate undergoes various chemical reactions due to its functional groups. The presence of the fluoro and hydroxy groups allows for reactions such as esterification, acylation, and nucleophilic substitution. These reactions are pivotal in modifying the compound for specific applications, such as in the synthesis of fluorescent materials or as intermediates in the production of more complex molecules (Shengting Xu et al., 2022).

Physical Properties Analysis

The physical properties of methyl 2-fluoro-4-hydroxybenzoate, such as melting point, solubility, and crystal structure, are crucial for its handling and application in various fields. For instance, the crystal structure affects its solubility and stability, which in turn influences its reactivity and usefulness in chemical synthesis. Studies on related compounds have shown that methyl paraben, a compound structurally similar to methyl 2-fluoro-4-hydroxybenzoate, exists in multiple polymorphic forms, each with different physical properties (T. Gelbrich et al., 2013).

Scientific Research Applications

  • Bio-imaging and Detection : It's been used in developing a fluorogenic chemosensor for Al3+ detection with high selectivity and sensitivity, which has potential applications in bio-imaging and the detection of Al3+ in living cells (Ye et al., 2014).

  • Medical Imaging : A study developed a method to synthesize a compound as a potential radioligand for the GABA receptor in the brain, which could be used in medical imaging like PET scans (Vos & Slegers, 1994).

  • Chemical Synthesis : It was used in the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide through a microwave-aided process, indicating its role in facilitating chemical reactions (Santosa et al., 2019).

  • Cancer Imaging Agents : Carbon-11 labeled fluorinated 2-arylbenzothiazoles, potentially including derivatives of Methyl 2-fluoro-4-hydroxybenzoate, show potential as novel PET cancer imaging agents due to their potent and selective inhibitory activity against various cancer cell lines (Wang et al., 2006).

  • Pharmaceuticals and Cosmetics : It's been noted for its anti-microbial properties when used as Methyl 4-hydroxybenzoate (also known as Methyl Paraben) in cosmetics, personal-care products, and food preservatives. This application capitalizes on its extensive hydrogen bonding and 3D framework (Sharfalddin et al., 2020).

  • Pharmacodynamics : Studies have investigated its effects on nerve conduction and found that Methyl hydroxybenzoate and its derivatives show no significant effect on nerve conduction, contributing to the understanding of its safety profile in pharmaceutical applications (Nathan & Sears, 1961).

  • Environmental Biodegradation : Research into the degradation of fluorophenols and fluorobenzoates, possibly including Methyl 2-fluoro-4-hydroxybenzoate, has highlighted the role of these substances in inhibiting phenol degradation under methanogenic conditions, offering insights into environmental biodegradation processes (Londry & Fedorak, 1993).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSPMXSNCAFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625798
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-hydroxybenzoate

CAS RN

197507-22-5
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-4-hydroxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-methoxymethoxybenzoic acid (19.9 g, 100 mmol) in methanol (200 ml) is added conc. hydrochloric acid solution (0.5 ml, catalytic). The solution is heated at reflux overnight. The solution is evaporated in vacuo to give an off-white solid (16.9 g, 100%). δH (300 MHz, CD3OD) 3.83 (3H, s), 6.52 (1H, dd, J=2.3, 12.9 Hz), 6.63 (1H, dd, J=2.1, 8.5 Hz), 7.78 (1H, t, J=8.7 Hz); δC (75 MHz, CD3OD); m/z 170 [(M+), 10%], 139 [(M-OMe)+, 10%]52.34, 104.30, 104.34, 110.78, 112.48, 134.61, 134.96, 163.36, 163.61, 164,93, 165.03, 165.09, 165.19, 166.38, 166.46, 166.79, 167.03, 167.60, 167.65, 205.58.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-4-hydroxybenzoic acid (50.0 g) and concentrated sulfuric acid (10 mL) in methanol (700 mL) was stirred with heating at 90° C. for 16 hr. The reaction solution was concentrated, and the resulting colorless crystals were washed with water, and dried to give the title compound (51 g, yield 94%) as colorless crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4-hydroxy-benzoic acid (5.32 g, 34.1 mmol) in methanol (21 mL) was added thionyl chloride (4.86 g, 3 mL, 40.9 mmol) dropwise and the reaction mixture was stirred at 40° C. for 3 hours. The reaction mixture was concentrated in vacuo and diluted with DCM (100 mL) and washed with aqueous saturated NaHCO3 (2×50 mL) solution. The organics were separated and dried with MgSO4, filtered and concentrated in vacuo to give methyl 2-fluoro-4-hydroxy-benzoate (2.3 g, 40%). ESI-MS m/z calc. 170.1. found 171.3 (M+1)+; Retention time: 0.84 minutes (3 min run).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LWL Woo, PM Wood, C Bubert, MP Thomas… - …, 2013 - Wiley Online Library
… Methyl 2-fluoro-4-hydroxybenzoate (11 a): A solution of 2-fluoro-4-hydroxybenzoic acid (5.30 g, 34.0 mmol) and conc. HCl (30 drops) in MeOH (100 mL) was heated at reflux for 12 h. …
WL He, X Wang, Z Yang, D Wang, H Cao - Liquid Crystals, 2016 - Taylor & Francis
… (S)-2-Fluoro-4-(octan-2-yloxy) benzoic acid and (S)-4-(octan-2-yloxy)benzoic acid were synthesised with methyl 2-fluoro-4-hydroxybenzoate and methyl 4-hydroxybenzoate as the …
Number of citations: 6 www.tandfonline.com
JC McKew, MA Foley, P Thakker… - Journal of medicinal …, 2006 - ACS Publications
… The Mitsunobu procedure used to synthesize 132 was applied to 75 and methyl 2-fluoro-4-hydroxybenzoate 112 to afford 89, which was used without further purification. …
Number of citations: 86 pubs.acs.org
H Zeng - 2023 - search.proquest.com
… To a solution of methyl 2-fluoro-4-hydroxybenzoate (170 mg, 1 mmol) in MeOH (5 mL) was added Hydrazine monohydrate (446 μL, 4.6 mmol), and the reaction mixture was heated at …
Number of citations: 2 search.proquest.com
FA Meijer, AOWM Saris, RG Doveston… - Journal of Medicinal …, 2021 - ACS Publications
… According to the general procedure for Mitsunobu coupling, alcohol 16 (0.050 g, 0.113 mmol) was reacted with methyl 2-fluoro-4-hydroxybenzoate (0.021 g, 0.124 mmol). The crude …
Number of citations: 10 pubs.acs.org
C Steinebach, A Bricelj, A Murgai, I Sosič… - Journal of Medicinal …, 2023 - ACS Publications
Immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide are the most common cereblon (CRBN) recruiters in proteolysis-targeting chimera (…
Number of citations: 2 pubs.acs.org
D Matsuda, M Kawamura, Y Kobashi… - Bioorganic & Medicinal …, 2018 - Elsevier
… The title compound was synthesized according to the procedure described for compound 13 from 51 and methyl 2-fluoro-4-hydroxybenzoate (quantitative yield). …
Number of citations: 10 www.sciencedirect.com
JM Salvino, S Patel, M Drew… - Journal of …, 2001 - ACS Publications
… The solution was evaporated in vacuo to give methyl-2-fluoro-4-hydroxybenzoate as an off-… in dry DMF (80 mL) was added methyl-2-fluoro-4-hydroxybenzoate (7.57 g, 44.5 mmol) in dry …
Number of citations: 30 pubs.acs.org
和田康弘 - 2018 - eprints.lib.hokudai.ac.jp
序論過活動膀胱 (Overactive Bladder, OAB) は 2002 年に国際禁制学会が定義した疾患である.[1] 過活動膀胱では, 主に蓄尿時に不髄意的に膀胱が収縮する排尿筋過活動により正常な蓄尿が…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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